![molecular formula C11H12ClN3 B1419613 {[1-(3-氯苯基)-1H-吡唑-4-基]甲基}(甲基)胺 CAS No. 400877-36-3](/img/structure/B1419613.png)

{[1-(3-氯苯基)-1H-吡唑-4-基]甲基}(甲基)胺

描述

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .Molecular Structure Analysis

The molecular structure of (I) was determined by DFT calculations using the BP86-D functional and a TZP basis set .Chemical Reactions Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .科学研究应用

合成与表征

- Titi 等人 (2020) 的一项研究涉及吡唑衍生物的合成,包括 N-((1h-吡唑-1-基) 甲基) 嘧啶-2-胺等,这些衍生物使用各种技术(如 FT-IR、紫外-可见光、质子核磁共振光谱、质谱和单晶 X 射线晶体学)进行表征 (Titi 等人,2020).

抗菌和抗癌活性

- Hafez 等人 (2016) 合成了一系列 4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮和相关化合物,并评估了它们的体外抗菌和抗癌活性 (Hafez 等人,2016).

抗癌和抗菌剂

- Katariya 等人 (2021) 研究了含有恶唑、吡唑啉和吡啶的新型杂环化合物,以了解其抗癌和抗菌活性。该研究包括分子对接,以评估对微生物耐药性的潜在利用 (Katariya 等人,2021).

分子靶向治疗

- Liu 等人 (2017) 讨论了 3-苯基-1H-吡唑衍生物的合成,强调了它们作为癌症治疗中分子靶向治疗中生物活性化合物合成中的中间体的重要性 (Liu 等人,2017).

抗病毒活性

- Tantawy 等人 (2012) 合成了一系列 4-取代的 3-甲基-1,5-二苯基-1H-吡唑,并评估了它们对单纯疱疹病毒 1 型的体外抗病毒活性,与参考药物相比显示出有希望的结果 (Tantawy 等人,2012).

作用机制

Target of action

Indole derivatives, which share some structural similarity with the compound , have been found to bind with high affinity to multiple receptors . .

Mode of action

Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities .

Biochemical pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of action

Cmi has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .

属性

IUPAC Name |

1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHYNAWFDARSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

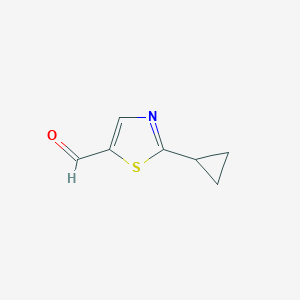

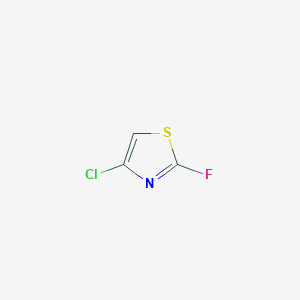

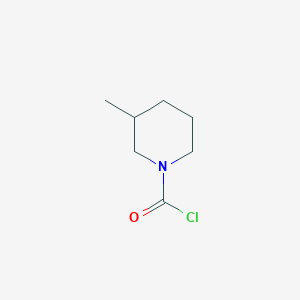

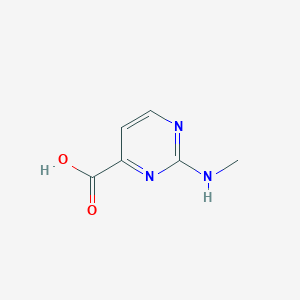

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)